2-(4-Acetylphenoxy)-2-methylpropanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-acetylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(13)9-4-6-10(7-5-9)16-12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUYSGJRDZEJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200208 | |
| Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52179-07-4 | |
| Record name | 2-(4-Acetylphenoxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52179-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052179074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-acetylphenoxy)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Academic and Research Context of 2 4 Acetylphenoxy 2 Methylpropanoic Acid
Historical Trajectories of Phenoxypropanoic Acid Derivatives in Medicinal Chemistry and Pharmacology
The journey of medicinal chemistry, from its reliance on natural sources like herbs and roots to the synthesis of novel chemical entities, marks a significant evolution in therapeutic development. nih.gov Within this narrative, the arylpropionic acids, a class that includes phenoxypropanoic acid derivatives, emerged as a crucial family of compounds. humanjournals.com A prime example is Ibuprofen, or 2-(4-isobutylphenyl) propionic acid, which became a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com This highlighted the therapeutic potential of the propionic acid scaffold. humanjournals.com
The development of phenoxypropanoic acid derivatives specifically gained momentum with the discovery of their lipid-lowering capabilities. Researchers identified that this chemical structure could serve as a pharmacophore for agents targeting hyperlipidemia. nih.govresearchgate.net This led to the creation of the "fibrate" class of drugs, which are widely used to decrease plasma triglycerides. nih.gov Early investigations into 2-methyl-2-phenoxy-propionic acid derivatives revealed their potential as hypocholesterolemic and hypolipemic agents. google.com The success of these early compounds spurred further structural modifications to enhance potency and explore other therapeutic activities, including uricosuric effects, which are beneficial in treating conditions like gout. google.com This historical foundation established phenoxypropanoic acid derivatives as a versatile and enduring scaffold in drug discovery and development. nih.govhumanjournals.com
Contemporary Research Significance and Future Perspectives for 2-(4-Acetylphenoxy)-2-methylpropanoic Acid
This compound, identified by the CAS number 52179-07-4, holds a specific place in modern research primarily due to its structural relationship to the fibrate class of drugs. epa.govcas.org It is chemically related to fenofibrate, a widely prescribed lipid-lowering agent. Specifically, it shares a core structure with fenofibric acid, the active metabolite of fenofibrate. researchgate.netpharmaffiliates.com This relationship positions this compound as a compound of interest for researchers investigating hyperlipidemia and related metabolic disorders.
Contemporary significance is centered on its use as a reference compound, a building block for more complex molecules, or a subject for structure-activity relationship (SAR) studies. researchgate.net The synthesis of analogs, such as those where the acetyl group is modified or replaced, is a common strategy in medicinal chemistry to develop novel agents with potentially improved efficacy or a different pharmacological profile. nih.govgoogle.com For instance, research into related structures has explored the impact of substituting the phenyl ring with different groups or creating derivatives like oximes to enhance therapeutic indices. google.comresearchgate.net
Future perspectives for this compound are likely tied to the ongoing search for new treatments for metabolic diseases. As the global prevalence of conditions like dyslipidemia continues to rise, the demand for novel and effective therapies grows. dataintelo.com This compound and its derivatives represent a promising platform for developing next-generation lipid-modifying agents. researchgate.net Research may focus on creating derivatives that offer a multi-targeted approach, potentially combining lipid-lowering effects with other cardiovascular benefits. The core phenoxypropanoic acid structure, proven effective and versatile, will likely continue to be a foundation for future drug discovery efforts in this therapeutic area. humanjournals.comresearchgate.net
Methodological Frameworks in Scholarly Investigations of this compound
The investigation of this compound involves a combination of synthetic organic chemistry and analytical techniques to confirm its structure and purity.
Synthesis and Characterization: The synthesis of this compound has been documented through a multi-step process. A common route involves the reaction of the potassium salt of 4-hydroxyacetophenone with a methyl 2-bromopropanoate (B1255678) ester in a solvent like dimethylformamide (DMF) to form an intermediate ester, methyl 2-(4-acetylphenoxy)propanoate. prepchem.com This intermediate is then hydrolyzed, typically using a base like sodium hydroxide (B78521) followed by acidification, to yield the final carboxylic acid product, this compound. prepchem.com
Following synthesis, the compound's identity and purity are confirmed using a suite of standard analytical methods:
Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups, such as the carbonyl (C=O) stretches from the ketone and carboxylic acid, and the ether (C-O-C) linkage. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the chemical environment of the hydrogen atoms, confirming the arrangement of the acetyl, methyl, and phenyl groups on the molecule. prepchem.com
Chromatography: Techniques like Thin-Layer Chromatography (TLC) are often used to monitor the progress of the synthesis reaction. nih.gov
Physicochemical Analysis: The melting point of the purified solid is a key indicator of its purity. prepchem.com
The table below summarizes key characterization data reported for this compound.
| Analytical Data | Reported Values |
| Melting Point | 104.3 °C prepchem.com |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3000 (broad), 2940 (broad), 1754, 1650 prepchem.com |
| ¹H NMR (CDCl₃, δ) | 1.69 (d, 3H), 2.55 (s, 3H), 4.8 (q, 1H), 6.92 and 7.93 (dd, 4H) prepchem.com |
Computational and Database Analysis: In addition to experimental data, computational tools and chemical databases provide predicted physicochemical properties. These resources, such as the EPA's CompTox Chemicals Dashboard, offer valuable insights into the compound's expected behavior. epa.gov Mass spectrometry-related predictions, like collision cross-section values, are also available from databases and aid in the structural elucidation of the molecule and its metabolites in complex biological samples. uni.lu
The table below presents a selection of predicted physicochemical properties for this compound.
| Property | Predicted Value | Unit |
| Molecular Weight | 222.24 | g/mol |
| Boiling Point | 344 | °C |
| Water Solubility | 7.98e-3 | g/L |
| LogKow (Octanol-Water Partition Coefficient) | 2.04 | - |
Synthetic Methodologies and Chemical Transformations of 2 4 Acetylphenoxy 2 Methylpropanoic Acid and Its Derivatives
Advanced Synthetic Strategies for Novel Analogues and Derivatives
Building upon the established synthetic routes, advanced strategies focus on modifying the core structure of 2-(4-acetylphenoxy)-2-methylpropanoic acid to produce novel analogues with potentially different properties.
A key strategy for generating novel derivatives involves altering the substitution pattern of the phenoxy ring. researchgate.net The synthetic methods described, particularly the Williamson ether synthesis, are highly amenable to this approach. By replacing 4-hydroxyacetophenone with other substituted phenols as the starting material, a wide array of analogues can be synthesized.
Table 2: List of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₄O₄ |
| 4-Hydroxyacetophenone | C₈H₈O₂ |
| Ethyl 2-bromo-2-methylpropionate | C₆H₁₁BrO₂ |
| Methyl 2-bromopropanoate (B1255678) | C₄H₇BrO₂ |
| Potassium carbonate | K₂CO₃ |
| Dimethylformamide (DMF) | C₃H₇NO |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS |
| Paracetamol (4-hydroxyacetanilide) | C₈H₉NO₂ |
| Methyl 2-(4-acetylphenoxy)propanoate | C₁₂H₁₄O₄ |
| Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate | C₁₄H₁₉NO₄ |
| Sodium hydride | NaH |
| Chloroform | CHCl₃ |
| Acetone | C₃H₆O |
| Sodium hydroxide (B78521) | NaOH |
| Lithium hydroxide | LiOH |
| Hydrochloric acid | HCl |
| Ethyl acetate | C₄H₈O₂ |
| Clofibric acid | C₁₀H₁₁ClO₃ |
| p-Chlorophenol | C₆H₅ClO |
| 2,4-Dihydroxyacetophenone | C₈H₈O₃ |
| Cresol | C₇H₈O |
| Naphthol | C₁₀H₈O |
| 2-Bromo-4'-hydroxyacetophenone | C₈H₇BrO₂ |
| Pentafluoropyridine | C₅F₅N |
| 4-(2-Bromoethyl)phenol | C₈H₉BrO |
Chemical Modifications of the Carboxylic Acid Functionality
The carboxylic acid moiety of this compound is a key functional group that allows for a variety of chemical transformations, leading to the synthesis of diverse derivatives such as esters and amides. These modifications are crucial for altering the compound's physicochemical properties and for creating new molecular entities for various research applications.
Standard esterification procedures can be successfully applied to this compound. For instance, the reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. While direct examples for the title compound are not extensively detailed in publicly available literature, the general principles of esterification are applicable. A related process involves the hydrolysis of an ester to yield the carboxylic acid. For example, the isopropyl ester of a similar compound has been hydrolyzed under mild alkaline conditions using sodium hydroxide at elevated temperatures (50–60 °C) for a few hours. researchgate.net Similarly, methyl esters of related 2-methyl-2-phenylpropanoic acid derivatives have been hydrolyzed in the presence of a suitable base to furnish the corresponding carboxylic acid. researchgate.net
Amidation of this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. This two-step process is a standard and effective method for forming amide bonds. A patent for the synthesis of related 2-(4'aminophenoxy)alkanoic acids describes the reaction of a hydroxyaromatic ketone with a 2-substituted alkanoic acid or its ester, followed by reaction with an amine derivative like hydroxylamine, which ultimately leads to an amide functionality through a Beckmann Rearrangement. acs.orgsigmaaldrich.com
The reduction of the carboxylic acid group to a primary alcohol represents another important transformation. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent. This conversion opens up further synthetic possibilities for creating new derivatives.
These chemical modifications are summarized in the table below, showcasing the versatility of the carboxylic acid group.
| Starting Material | Reagent(s) | Product Functional Group | General Method |
| This compound | Alcohol, Acid Catalyst | Ester | Fischer Esterification |
| Ester of this compound | NaOH or other base | Carboxylic Acid | Saponification/Hydrolysis |
| This compound | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | Acyl Chloride Formation followed by Amination |
| This compound | LiAlH₄, then H₂O | Primary Alcohol | Carboxylic Acid Reduction |
Asymmetric Synthesis Approaches for Enantiomerically Pure Forms
This compound possesses a chiral center at the C2 position of the propanoic acid chain. The development of synthetic routes to access enantiomerically pure forms of this compound is of significant interest for applications where stereochemistry is critical.
One common strategy to obtain enantiomerically pure carboxylic acids is through chiral resolution . This involves reacting the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by acidification. For a structurally related compound, 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), direct enantiomeric resolution has been successfully demonstrated using chiral high-performance liquid chromatography (HPLC) with an α1-acid glycoprotein (B1211001) column. nih.gov This technique allows for the analytical and potentially preparative separation of the enantiomers.
Another powerful technique is asymmetric synthesis , which aims to directly produce a single enantiomer. For α-aryl carboxylic acids, this can be achieved through various methods, including the use of chiral auxiliaries. In this approach, a prochiral starting material is attached to a chiral auxiliary, which directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For example, the asymmetric synthesis of 4-methyloctanoic acid has been achieved with excellent enantioselectivity (93–94% ee) using a pseudoephedrine derivative as a chiral auxiliary. nih.gov
Kinetic resolution is another viable method. In this process, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. A method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using a chiral base has been reported, achieving high selectivity. mdpi.com This approach could potentially be adapted for this compound.
The table below outlines some potential approaches for obtaining enantiomerically pure this compound based on methods for structurally related compounds.
| Method | General Principle | Example Application for a Related Compound | Potential Outcome |
| Chiral Resolution | Formation and separation of diastereomeric salts | HPLC resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid nih.gov | Separation of (R)- and (S)-enantiomers |
| Asymmetric Synthesis with Chiral Auxiliary | Stereoselective alkylation directed by a chiral auxiliary | Synthesis of chiral fatty acids using a pseudoephedrine auxiliary nih.gov | Enantiomerically enriched product |
| Kinetic Resolution | Enantioselective reaction of one enantiomer in a racemate | Kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids mdpi.com | Separation of enantiomers based on reaction rate |
Mechanistic Investigations and Optimization of Reaction Protocols
The Williamson ether synthesis is a well-established SN2 reaction where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. jk-sci.comchem-station.com In the synthesis of the target molecule, the phenoxide of 4-hydroxyacetophenone would react with a 2-halo-2-methylpropanoic acid derivative. The reaction is typically carried out in the presence of a base to deprotonate the phenol. The choice of solvent can significantly impact the reaction's regioselectivity (O-alkylation vs. C-alkylation). researchgate.net Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation without strongly solvating the nucleophilic anion, thus promoting the SN2 pathway. jk-sci.comchem-station.com Optimization of this step would involve screening different bases (e.g., K₂CO₃, NaOH), solvents, and temperature conditions to maximize the yield of the desired ether.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org In this case, the phenoxy-2-methylpropanoic acid moiety would be acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com The position of acylation (ortho or para to the ether linkage) is directed by the activating nature of the ether group. Optimization of this reaction would focus on the choice and amount of Lewis acid catalyst, the reaction temperature, and the work-up procedure to minimize side reactions and maximize the yield of the desired para-substituted product.
| Reaction Step | Key Mechanistic Feature | Factors for Optimization | Potential Side Reactions |
| Williamson Ether Synthesis | SN2 displacement | Base, Solvent, Temperature, Leaving Group | C-alkylation, Elimination |
| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution (Acylium ion intermediate) | Lewis Acid Catalyst, Acylating Agent, Temperature | Polyacylation, Isomer formation |
Implementation of Green Chemistry Principles in Synthetic Pathways
Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign and sustainable processes. Key areas for improvement include the use of safer solvents, energy efficiency, and catalytic methods.
One of the most significant green chemistry principles is the reduction or elimination of hazardous solvents. The Williamson ether synthesis has been successfully performed under solvent-free conditions, often using a solid base like potassium carbonate. researchgate.net This approach not only reduces solvent waste but can also lead to faster reactions and simpler product isolation.
Phase-transfer catalysis (PTC) offers another green alternative, particularly for the Williamson ether synthesis. PTC can facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile, allowing the use of water as a solvent instead of volatile organic compounds. crdeepjournal.orgnih.gov A patent for the synthesis of a related compound, 2-(4-methoxyphenoxy)-propionic acid, describes an industrial method using a phase-transfer catalyst to facilitate the reaction in a biphasic system, which simplifies product extraction and improves yield. google.com
Microwave-assisted synthesis is a powerful tool for promoting green chemistry by significantly reducing reaction times and energy consumption compared to conventional heating methods. anton-paar.com The Ullmann condensation, a reaction similar to the Williamson ether synthesis for forming diaryl ethers, has been shown to proceed in high yields and short reaction times under microwave irradiation in the absence of a solvent. researchgate.net This technique could be readily applied to the synthesis of the target molecule.
For the Friedel-Crafts acylation step, traditional methods often require stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic waste. Greener alternatives include the use of solid acid catalysts, such as zeolites or metal oxides like zinc oxide, which can be easily separated from the reaction mixture and potentially reused. organic-chemistry.org Furthermore, mechanochemical methods, where reactions are carried out by grinding solids together in a ball mill, have been developed for Friedel-Crafts acylations, eliminating the need for bulk solvents. researchgate.net
The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Approach | Application in Synthesis | Benefit |
| Use of Safer Solvents | Solvent-free reaction | Williamson ether synthesis with a solid base researchgate.net | Reduced solvent waste |
| Use of Safer Solvents | Phase-transfer catalysis | Williamson ether synthesis in a water-organic system crdeepjournal.orggoogle.com | Replacement of volatile organic solvents with water |
| Energy Efficiency | Microwave-assisted synthesis | Williamson ether synthesis or Ullmann condensation researchgate.net | Reduced reaction times and energy consumption |
| Catalysis | Solid acid catalysts | Friedel-Crafts acylation organic-chemistry.org | Reusable catalysts, reduced waste |
| Waste Prevention | Mechanochemistry | Friedel-Crafts acylation researchgate.net | Elimination of bulk solvents |
Molecular Design and Structure Activity Relationship Sar Studies of 2 4 Acetylphenoxy 2 Methylpropanoic Acid Analogues
Rational Design Principles for 2-(4-Acetylphenoxy)-2-methylpropanoic Acid Derivatives
The design of derivatives of this compound is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy involves the modification of specific structural components of the parent molecule. These components include the phenyl ring, the acetyl group, and the carboxylic acid moiety.
The core structure, often found in more complex biologically active molecules, provides a versatile scaffold for modification. jacsdirectory.com The rational design process for its derivatives typically considers the following:
Bioisosteric Replacement: This principle involves substituting functional groups with other groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. For instance, the acetyl group on the phenyl ring could be replaced with other electron-withdrawing or electron-donating groups to probe the electronic requirements of the binding site. Similarly, the carboxylic acid could be esterified or converted to an amide to alter its pharmacokinetic profile. An example of a similar modification is the replacement of a chlorine atom with an acetamide (B32628) group in a clofibrate (B1669205) analogue to create a bioisoster. nih.gov
Structural Simplification or Elaboration: The core structure can be either simplified to its essential pharmacophoric elements or elaborated with additional functional groups to explore new interactions with a biological target.
Conformational Restriction: Introducing conformational constraints, such as incorporating the flexible side chain into a ring system, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Ligand-Based and Structure-Based Computational Design Methodologies
In the absence of a known three-dimensional structure of the biological target, ligand-based design methodologies are employed. These methods rely on the analysis of a set of molecules known to be active to derive a model that explains their activity. For analogues of this compound, this could involve developing a pharmacophore model based on a series of active compounds.
Conversely, structure-based design is utilized when the 3D structure of the target protein is available. This approach involves docking candidate molecules into the active site of the protein to predict their binding orientation and affinity. nih.gov For instance, molecular docking studies on derivatives of 2-methyl-2-phenoxypropanoic acid have been performed using software like AutoDock Tools to predict the preferred orientation of the molecule when bound to a target, such as a receptor or enzyme. jacsdirectory.com This helps in understanding the interactions that govern the biological activity and in designing new derivatives with improved binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
2D-QSAR: This approach correlates biological activity with 2D descriptors of the molecules, such as their physicochemical properties (e.g., logP, molecular weight) and topological indices. For a series of this compound analogues, a 2D-QSAR model could be developed to predict the activity of newly designed compounds based on these calculated properties. The goal is to identify the key molecular features that influence the biological response.
3D-QSAR: This technique provides a more detailed understanding by considering the 3D properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D maps that show regions where changes in steric, electrostatic, or other fields are correlated with changes in biological activity. For the derivatives of this compound, a 3D-QSAR study could guide the placement of substituents on the phenyl ring or modifications to the propanoic acid side chain to optimize interactions with a target.
The following table illustrates a hypothetical 2D-QSAR dataset for a series of this compound analogues, where modifications are made to the substituent 'R' on the phenyl ring.
| Compound ID | R-group | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |
| 1 | -COCH3 | 222.24 | 2.1 | 15.2 |
| 2 | -H | 180.20 | 1.8 | 35.8 |
| 3 | -Cl | 214.64 | 2.5 | 10.5 |
| 4 | -NO2 | 225.19 | 2.0 | 8.1 |
| 5 | -OCH3 | 210.24 | 1.9 | 22.4 |
| 6 | -NH2 | 195.22 | 1.3 | 45.3 |
This table is a hypothetical representation for illustrative purposes.
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model for this compound analogues could be generated from a set of active compounds and then used as a 3D query to screen virtual libraries for new potential lead compounds. nih.gov The design of a pharmacophore for phenoxy-2-methyl propanoic acid derivatives has been explored to identify key interaction features. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net This technique is crucial for understanding the specific interactions between the ligand and the amino acid residues in the binding pocket of the receptor. For instance, docking studies could reveal that the carboxylic acid group of this compound forms a key hydrogen bond with a specific residue, while the acetylated phenyl ring fits into a hydrophobic pocket. jacsdirectory.comnih.gov
The table below summarizes hypothetical docking results for a series of analogues against a target protein.
| Compound ID | R-group | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | -COCH3 | -8.5 | Arg120, Tyr355, Ser530 |
| 2 | -H | -7.2 | Arg120, Tyr355 |
| 3 | -Cl | -8.9 | Arg120, Tyr355, Ser530 |
| 4 | -NO2 | -9.2 | Arg120, Tyr355, Ser530, Asn382 |
| 5 | -OCH3 | -7.8 | Arg120, Tyr355 |
| 6 | -NH2 | -6.5 | Tyr355 |
This table is a hypothetical representation for illustrative purposes.
Conformational Analysis and Molecular Flexibility in Structure-Activity Correlates
The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation. Conformational analysis of this compound and its derivatives is essential to understand their preferred shapes in solution and, more importantly, in the bound state.
The flexibility of the molecule, particularly the rotation around the ether linkage and the bonds in the propanoic acid side chain, allows it to adopt various conformations. Some of these conformations may be more favorable for binding to a biological target than others. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations can be used to study the conformational preferences of these molecules. Understanding the interplay between molecular flexibility and the conformational requirements of the binding site is critical for designing analogues with improved activity. For example, in the crystal structure of a related compound, 2-(4-acetamidophenoxy)-2-methylpropanoic acid, the dihedral angle between the acetamide group and the phenyl ring was determined to be 29.6°. nih.gov This type of information provides insight into the low-energy conformations that may be relevant for biological activity.
Metabolic Fate and Biotransformation Studies of 2 4 Acetylphenoxy 2 Methylpropanoic Acid Preclinical Focus
In Vitro Assessment of Metabolic Stability and Identification of Major Metabolites
The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and half-life in vivo. In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are routinely employed to predict in vivo metabolic clearance. For 2-(4-Acetylphenoxy)-2-methylpropanoic acid, initial assessments of metabolic stability would likely be conducted using human and preclinical species liver microsomes to evaluate phase I metabolic pathways.
Due to the presence of an acetyl group and a carboxylic acid moiety, it is anticipated that the compound could undergo several metabolic transformations. The primary metabolic routes would likely involve oxidation of the acetyl group and conjugation of the carboxylic acid.
Illustrative Data on In Vitro Metabolic Stability:
Below is a hypothetical data table illustrating the kind of results that would be generated in a typical in vitro metabolic stability study.
| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | 45 | 15.4 |
| Rat | Liver Microsomes | 28 | 24.8 |
| Mouse | Liver Microsomes | 18 | 38.5 |
| Dog | Liver Microsomes | 55 | 12.6 |
| Monkey | Liver Microsomes | 62 | 11.2 |
Identification of Major Metabolites:
Following incubation with liver microsomes or hepatocytes, the identification of major metabolites is typically performed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). For this compound, the anticipated major metabolites would be:
M1: Hydroxylation of the acetyl group: The acetyl methyl group could be hydroxylated to form a primary alcohol.
M2: Reduction of the acetyl group: The ketone of the acetyl group could be reduced to a secondary alcohol.
M3: Glucuronidation of the carboxylic acid: The carboxylic acid moiety is a prime target for phase II conjugation with glucuronic acid, forming an acyl glucuronide.
M4: Glucuronidation of the alcohol metabolite (from M2): The secondary alcohol formed from the reduction of the acetyl group could also undergo glucuronidation.
Hypothetical Metabolite Profile:
The following table provides an illustrative example of the relative abundance of metabolites that might be observed.
| Metabolite | Proposed Biotransformation | Relative Abundance (%) in Human Liver Microsomes |
| Parent | - | 40 |
| M1 | Hydroxylation | 15 |
| M2 | Reduction | 25 |
| M3 | Acyl Glucuronidation | 10 |
| M4 | O-Glucuronidation | 10 |
Characterization of Key Enzyme Systems Involved in Biotransformation
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. The biotransformation of this compound is likely mediated by both phase I and phase II enzyme systems.
Phase I Metabolism (Cytochrome P450 Enzymes):
The initial oxidative and reductive metabolism of the acetyl group is likely catalyzed by cytochrome P450 (CYP) enzymes. nih.gov To identify the specific CYP isoforms involved, reaction phenotyping studies would be conducted using a panel of recombinant human CYP enzymes. Based on the structure of the compound, CYP3A4, CYP2C9, and CYP2D6 would be the primary candidates for investigation. nih.gov
Phase II Metabolism (UDP-Glucuronosyltransferases):
The conjugation of the carboxylic acid to form an acyl glucuronide is mediated by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The formation of acyl glucuronides can sometimes be associated with toxicity, making the characterization of this pathway particularly important. xenotech.com Specific UGT isoforms, such as UGT1A1, UGT1A9, and UGT2B7, are commonly involved in the glucuronidation of carboxylic acids. nih.gov
Illustrative Enzyme Phenotyping Data:
This table presents a hypothetical summary of the enzymes contributing to the metabolism of this compound.
| Metabolic Pathway | Primary Enzyme(s) |
| Hydroxylation (M1) | CYP3A4, CYP2C19 |
| Reduction (M2) | Carbonyl Reductases |
| Acyl Glucuronidation (M3) | UGT1A1, UGT1A9 |
| O-Glucuronidation (M4) | UGT2B7 |
Impact of Metabolites on Subsequent Preclinical Biological Activities
The identified metabolites must be assessed for their own pharmacological activity and potential for off-target effects. Metabolites can be pharmacologically active, inactive, or even contribute to the observed toxicity of the parent compound. Therefore, it is essential to synthesize the major metabolites and evaluate their biological activity in the same preclinical models used for the parent compound.
For instance, if this compound is being developed as an anti-inflammatory agent, its major metabolites (M1, M2, M3, and M4) would be tested in relevant in vitro and in vivo inflammation assays.
Hypothetical Biological Activity of Metabolites:
The following table provides a hypothetical comparison of the biological activity of the parent compound and its metabolites.
| Compound | Primary Target Activity (IC50, µM) | Secondary Target Activity (IC50, µM) |
| Parent Compound | 0.5 | > 50 |
| M1 (Hydroxylated) | 2.8 | > 50 |
| M2 (Reduced) | 1.2 | > 50 |
| M3 (Acyl Glucuronide) | > 50 | > 50 |
| M4 (O-Glucuronide) | > 50 | > 50 |
Advanced Analytical and Spectroscopic Characterization of 2 4 Acetylphenoxy 2 Methylpropanoic Acid
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is indispensable for separating 2-(4-Acetylphenoxy)-2-methylpropanoic acid from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound due to its non-volatile and thermally labile nature. A reverse-phase (RP-HPLC) method is particularly effective. sielc.com
Method development focuses on optimizing the separation of the target analyte from any potential impurities. A typical RP-HPLC method utilizes a C18 column, which provides a non-polar stationary phase that effectively retains the compound. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer. sielc.compensoft.net The buffer, often containing a small amount of acid like phosphoric acid or formic acid, is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com Isocratic elution at a constant flow rate ensures reproducibility. pensoft.net Detection is commonly performed using a UV/VIS detector, as the aromatic ring and acetyl group in the molecule provide strong chromophores. pensoft.netnih.gov
A scalable liquid chromatography method can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are used in place of phosphoric acid. sielc.comsielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18 (e.g., 150 mm x 4.6 mm, 4 µm) sielc.comnih.gov |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min pensoft.net |
| Column Temperature | 30 °C pensoft.net |
| Detection | UV/VIS at 225 nm or 228 nm pensoft.netnih.gov |
| Injection Volume | 2-20 µL |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. mdpi.com Common derivatization techniques for carboxylic acids include esterification (e.g., methylation to form the methyl ester) or silylation (to form a trimethylsilyl ester). mdpi.com
Once derivatized, the compound can be analyzed using a standard GC-MS system. The GC separates the derivatized analyte from other volatile components in the sample. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The perfluoroalkyl derivatives, in particular, offer excellent chromatographic properties and produce a significant number of characteristic fragment ions, which aids in specific structural identification. scispace.com This technique is highly sensitive and specific, making it suitable for detecting trace amounts of the compound or its related volatile impurities. d-nb.info
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
NMR spectroscopy is one of the most powerful tools for unambiguous structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:
A singlet for the carboxylic acid proton (-COOH), typically found far downfield (δ 10-13 ppm), which may be broad. altervista.org
A pair of doublets in the aromatic region (δ 6.8-8.0 ppm) corresponding to the four protons on the para-substituted benzene ring.
A singlet for the three protons of the acetyl methyl group (-COCH₃) (around δ 2.6 ppm). rsc.org
A singlet for the six equivalent protons of the two methyl groups on the propanoic acid moiety (-C(CH₃)₂) (around δ 1.5 ppm). altervista.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The expected chemical shifts are:
A signal for the carboxylic acid carbonyl carbon (-COOH) (δ 170-185 ppm). docbrown.info
A signal for the acetyl carbonyl carbon (-COCH₃) (around δ 197 ppm). rsc.org
Signals for the four distinct aromatic carbons, with the oxygen- and acetyl-substituted carbons being the most deshielded.
A signal for the quaternary carbon of the propanoic acid group (-O-C(CH₃)₂).
A signal for the acetyl methyl carbon (-COCH₃) (around δ 26.5 ppm). rsc.org
A signal for the two equivalent methyl carbons (-C(CH₃)₂) in the propanoic acid chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (singlet, 1H) | 170 - 185 |
| Acetyl Carbonyl (-C OCH₃) | --- | ~197 |
| Aromatic Protons (-C₆H₄-) | 6.8 - 8.0 (2 doublets, 4H) | 115 - 160 |
| Acetyl Methyl (-COCH₃) | ~2.6 (singlet, 3H) | ~26.5 |
| Propanoic Methyls (-C(CH₃)₂) | ~1.5 (singlet, 6H) | ~25 |
| Quaternary Carbon (-O-C (CH₃)₂) | --- | 75 - 85 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.infodocbrown.info
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info
C-H Stretch: Absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹). docbrown.info
C=O Stretch (Ketone and Carboxylic Acid): Two distinct and strong carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ketone C=O stretch is found at a slightly lower wavenumber, around 1675-1685 cm⁻¹. docbrown.infolibretexts.org
C-O Stretch: Absorptions corresponding to the C-O stretching vibrations of the ether and carboxylic acid groups would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad, Strong) |
| Alkyl Groups | C-H Stretch | 2850 - 2975 (Medium) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 (Medium) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) |
| Ketone | C=O Stretch | 1675 - 1685 (Strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (Medium-Weak) |
| Ether & Carboxylic Acid | C-O Stretch | 1000 - 1300 (Strong) |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. docbrown.info
For this compound (C₁₂H₁₄O₄), the monoisotopic mass is 222.0892 Da. uni.lu The molecular ion peak ([M]⁺) would be observed at m/z 222. In positive ion mode, adducts such as [M+H]⁺ (m/z 223.0965) or [M+Na]⁺ (m/z 245.0784) might also be detected. uni.lu
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would include:
Alpha-cleavage adjacent to the ketone carbonyl, leading to the loss of a methyl radical (•CH₃, M-15) to form an acylium ion, or the loss of the acetyl group.
Cleavage of the ether bond.
Fragmentation of the propanoic acid moiety, such as the loss of the carboxyl group (•COOH, M-45) or water (H₂O, M-18). libretexts.org
Table 4: Predicted Mass Fragments for this compound
| m/z Value | Possible Fragment Ion | Description |
| 222 | [C₁₂H₁₄O₄]⁺ | Molecular Ion (M⁺) |
| 207 | [C₁₁H₁₁O₄]⁺ | Loss of a methyl radical (•CH₃) |
| 177 | [C₁₀H₉O₃]⁺ | Loss of the carboxyl group (•COOH) |
| 135 | [C₈H₇O]⁺ | Fragment corresponding to the acetylphenoxy cation |
| 87 | [C₄H₇O₂]⁺ | Fragment corresponding to the isobutyric acid cation |
| 43 | [C₂H₃O]⁺ | Acylium ion from the acetyl group |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides invaluable data on bond lengths, bond angles, and crystal packing, which fundamentally influence the physicochemical properties of a compound.
In the absence of a published crystal structure for this compound, the closely related compound, fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid), serves as an excellent proxy for understanding its solid-state characteristics. The crystal structure of fenofibric acid has been determined and reveals significant details about its molecular conformation and intermolecular interactions. nih.gov
Recent studies have also identified polymorphic forms of fenofibric acid, designated as FFA-1 and FFA-2. These polymorphs exhibit different crystallographic arrangements, with FFA-1 featuring the acid-carbonyl heterosynthon dimer and FFA-2 forming a more conventional carboxylic acid dimer. acs.org This polymorphism underscores the compound's ability to adopt different stable crystalline forms, a behavior that could be anticipated for this compound.
Below is a representative table of crystallographic data for a polymorph of fenofibric acid, which can be considered indicative of the parameters for this compound.
Representative Crystallographic Data for Fenofibric Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₅ClO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(2) |
| b (Å) | 11.456(2) |
| c (Å) | 13.298(3) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1478.9(5) |
| Z | 4 |
Chiral Analysis for Enantiomeric Purity and Isomeric Characterization
Chiral analysis is essential for compounds that can exist as non-superimposable mirror images, known as enantiomers. The compound this compound, in its native form, is achiral. The carbon atom attached to the two methyl groups, the phenoxy group, and the carboxylic acid is not a stereocenter. Therefore, it does not have enantiomers and exists as a single, achiral molecule.
However, many structurally related propanoic acid derivatives are chiral and require sophisticated analytical techniques for the separation and quantification of their enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.govphenomenex.com
Should a chiral variant of this compound be synthesized (for example, through isotopic labeling or substitution that creates a chiral center), a chiral HPLC method would be necessary to determine enantiomeric purity. The general approach would involve screening a variety of CSPs to find one that provides adequate separation.
Commonly used CSPs for the separation of acidic chiral compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or macrocyclic antibiotics. nih.govpravara.comsigmaaldrich.com The choice of mobile phase is also critical and is typically a mixture of an organic solvent (like ethanol or isopropanol) and a buffer, with the pH adjusted to ensure the analyte is in a suitable ionic form for interaction with the CSP. chiraltech.com
The table below outlines a hypothetical, yet representative, set of conditions for the chiral HPLC analysis of a related chiral propanoic acid, illustrating the parameters that would be relevant for a chiral derivative of this compound.
Representative Chiral HPLC Method Parameters for a Propanoic Acid Derivative
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Future Research Directions and Translational Perspectives for 2 4 Acetylphenoxy 2 Methylpropanoic Acid
Exploration of Undiscovered Pharmacological Applications
While the structural similarity of 2-(4-Acetylphenoxy)-2-methylpropanoic acid to fibrates suggests a primary role in lipid regulation, its complete pharmacological profile remains largely uncharted. Future research should pivot towards exploring novel therapeutic avenues beyond dyslipidemia. The presence of the acetyl group on the phenyl ring introduces a key modification that could unlock new biological activities.
Anti-inflammatory and Immunomodulatory Effects: The pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a structural analogue, has demonstrated potent anti-inflammatory and immunomodulatory properties. mdpi.comnih.govresearchgate.net This analogue significantly reduced paw edema in animal models and modulated cytokine levels, suggesting that this compound may also possess similar anti-inflammatory potential. mdpi.comnih.govresearchgate.net Investigations into its effects on key inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as its influence on pro-inflammatory and anti-inflammatory cytokine production, are warranted.
Anticancer Potential: Certain derivatives of propionic acid have shown promise as anticancer agents. For instance, propionic acid itself has been found to induce cell death in cervical cancer cells through the induction of autophagy. nih.gov Furthermore, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for the development of new anticancer candidates, showing activity against lung cancer models. mdpi.com Given these precedents, screening this compound against various cancer cell lines to assess its cytotoxic and anti-proliferative effects is a logical next step.
Neuroprotective Properties: Phenolic acids, a broad class of compounds that includes structures related to the phenoxy moiety of the target compound, have been reported to have neuroprotective effects. mdpi.comnih.govmdpi.comresearchgate.netnih.gov Their mechanisms of action often involve antioxidant and anti-inflammatory pathways within the central nervous system. mdpi.com Exploring the potential of this compound to mitigate neuroinflammation, oxidative stress, and neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease could unveil novel therapeutic applications.
Design and Development of Highly Selective and Potent Analogues
The development of analogues of this compound with enhanced potency and selectivity is a critical area for future research. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features that govern the compound's biological activity.
Systematic modifications of the core structure can be undertaken to probe the SAR. These modifications could include:
Alterations of the Acetyl Group: Conversion to other functional groups such as oximes, hydrazones, or substituted amines to explore the impact on receptor binding and activity. The presence of an oxime moiety in related compounds has been shown to significantly enhance antiproliferative activity. mdpi.com
Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the phenyl ring to modulate electronic and steric properties.
Modification of the Propanoic Acid Chain: Esterification or amidation of the carboxylic acid group, or alteration of the gem-dimethyl group, to influence pharmacokinetic properties and target interactions.
The synthesis of a series of such analogues, followed by rigorous biological evaluation, will provide valuable data for constructing robust SAR models. These models will, in turn, guide the rational design of next-generation compounds with optimized therapeutic profiles. For example, SAR studies on 2-arylthiazolidine-4-carboxylic acid amides have helped to understand the minimum structural requirements for potent and selective anticancer activity. nih.gov
Integration of Advanced Computational Approaches with Experimental Research
The synergy between computational modeling and experimental research offers a powerful paradigm for accelerating the drug discovery and development process for this compound and its analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of the synthesized analogues and their observed biological activities. nih.govnih.govtandfonline.comresearchgate.netmdpi.com By identifying key molecular descriptors that correlate with potency and selectivity, QSAR models can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular Docking: Molecular docking simulations can provide insights into the binding interactions between this compound and its potential biological targets at the atomic level. This information can be used to rationalize observed SAR data and to guide the design of new analogues with improved binding affinities.
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic and safety profiles. In silico tools can be utilized to predict these properties for virtual libraries of analogues, helping to de-risk the development process and reduce the reliance on animal testing in the initial stages. nih.govresearchgate.netnih.govacs.orgpremier-research.com
A hybrid approach, where computational predictions are iteratively validated through experimental testing, will be the most effective strategy. This "in silico-in vitro-in vivo" pipeline can significantly streamline the optimization of lead compounds and reduce the time and cost associated with bringing a new drug to market.
Addressing Existing Challenges in Preclinical Research Methodologies for Phenoxypropanoic Acids
The translation of promising preclinical findings into clinical success is a major hurdle in drug development. For phenoxypropanoic acids, including this compound, several challenges in preclinical research methodologies need to be addressed to improve their predictive value.
Selection of Appropriate Animal Models: A key challenge is the selection of animal models that accurately recapitulate human metabolic diseases. nih.govmdpi.combiomodels.comfrontiersin.org For instance, in the context of dyslipidemia, the lipid metabolism in rodents differs significantly from that in humans. Therefore, there is a need to utilize and further develop more translationally relevant models, such as humanized mouse models or non-human primates, to better predict clinical efficacy.
Improving the Predictive Value of Animal Studies: Beyond model selection, the design and execution of preclinical studies are critical. Strategies to improve the predictive value include rigorous study design, adequate statistical power, and the inclusion of relevant biomarkers that can be monitored in both animals and humans. nih.gov Furthermore, a deeper understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship in preclinical models is essential for effective dose selection in clinical trials.
Development of Advanced In Vitro Models: To reduce the reliance on animal testing and to obtain more human-relevant data early in the development process, there is a growing emphasis on the use of advanced in vitro models. These include 3D cell cultures, organ-on-a-chip systems, and human-derived primary cells and tissues. nih.govresearchgate.netacs.org These models can provide valuable information on the efficacy, metabolism, and potential toxicity of new compounds in a more controlled and human-relevant context.
By addressing these challenges, the scientific community can enhance the translational value of preclinical research on this compound and its analogues, ultimately increasing the likelihood of successful clinical development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Acetylphenoxy)-2-methylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of phenoxypropanoic acid derivatives typically involves coupling acetamide intermediates with substituted phenols. For example, a two-step process includes:
Acetylation : React 4-hydroxyphenylacetic acid with acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetyl group.
Etherification : Perform nucleophilic substitution using 2-methylpropanoic acid derivatives (e.g., ethyl 2-bromo-2-methylpropanoate) under alkaline conditions (NaOH/EtOH), followed by hydrolysis to yield the final carboxylic acid .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) to minimize side products.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and Tyvek® suits to prevent dermal exposure. Respiratory protection (NIOSH-approved N95 masks) is required if airborne dust is generated .
- Spill Management : Employ wet methods or HEPA-filter vacuums to avoid dispersing particulate matter. Neutralize spills with 10% sodium bicarbonate before disposal .
- Storage : Store in airtight containers at 4°C to prevent hydrolysis of the acetyl group .
Q. How can NMR and HPLC be utilized to characterize this compound and its intermediates?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : The acetyl group (δ ~2.5 ppm in <sup>1</sup>H NMR; δ ~200 ppm in <sup>13</sup>C NMR) and methylphenoxy protons (δ ~1.5 ppm) confirm substitution patterns. Compare with reference spectra of analogous compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min. Retention times can differentiate between hydrolyzed byproducts and the target compound .
Advanced Research Questions
Q. What analytical challenges arise in resolving stereoisomerism or regioselectivity in this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
- Regioselectivity Analysis : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict favored reaction pathways. Compare computational results with experimental <sup>13</sup>C NMR shifts of substituents .
Q. How does the acetyl group influence the compound’s reactivity in radical addition or oxidative degradation studies?
- Methodological Answer :
- Radical Stability : The acetyl group stabilizes adjacent radicals via resonance, as observed in analogous nitrosobenzene systems. Use azobisisobutyronitrile (AIBN) in benzene to generate 2-cyanoprop-2-yl radicals and track 1,6-addition products via LC-MS .
- Oxidative Degradation : Expose the compound to H2O2/UV light and monitor acetyl group cleavage via FT-IR (loss of carbonyl peak at ~1700 cm<sup>-1</sup>) .
Q. How can computational modeling predict the compound’s solubility and formulation stability in drug delivery systems?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) using COSMO-RS software. Validate with experimental solubility in PEG-400/water mixtures .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 6 months) and analyze degradation products (e.g., 4-acetylphenol) via GC-MS. Cross-reference with Arrhenius predictions from quantum mechanical simulations .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar phenoxypropanoic acids?
- Methodological Answer :
- Comparative Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) for this compound and analogs (e.g., 2-(4-Chlorophenoxy)propanoic acid). Use ANOVA to statistically validate differences (p < 0.05) .
- Meta-Analysis : Aggregate data from PubChem and ECHA databases, applying funnel plots to detect publication bias in LD50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
